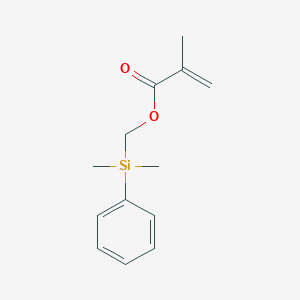

2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester

Beschreibung

This structural motif distinguishes it from conventional methacrylates, as the silicon-based substituent introduces unique steric and electronic properties. The silyl group enhances thermal stability and may influence polymerization kinetics, making this compound valuable in specialty polymers for coatings, adhesives, or silicone-modified materials .

Eigenschaften

IUPAC Name |

[dimethyl(phenyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2Si/c1-11(2)13(14)15-10-16(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFUZDIZLQCJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885005 | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-92-1 | |

| Record name | (Dimethylphenylsilyl)methyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18052-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methacryloxymethyl)phenykdunergysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester, commonly referred to as a silane-modified acrylic ester, is a compound of significant interest in both industrial applications and biological research. This article explores its biological activity, including its toxicological profile, potential therapeutic effects, and mechanisms of action based on various studies and assessments.

- Chemical Formula : CHOSi

- CAS Number : 80-62-6

- Molecular Weight : 232.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its toxicity, sensitization potential, and neurotoxic effects.

Toxicological Profile

-

Skin Irritation and Sensitization :

- In clinical studies, topical application led to erythema and dermatitis in human volunteers. A notable study indicated that 90% of participants experienced skin reactions after exposure to a 5% solution of the compound .

- Animal studies demonstrated that the compound can cause severe skin irritation and sensitization in rabbits when applied dermally at high doses .

- Respiratory Effects :

- Neurotoxicity :

Genotoxicity

Genotoxicity assessments have shown mixed results:

- In vitro studies indicated positive results for chromosome aberrations using mammalian cells but negative results in bacterial mutation assays (Ames test) .

- Overall, the compound is not classified as genotoxic based on current evidence.

Case Study 1: Human Clinical Trials

A clinical trial involving 20 volunteers tested the dermal application of the compound over a period of 48 hours. Results indicated that two subjects developed positive skin reactions after initial exposure, highlighting the sensitization potential of the chemical .

Case Study 2: Animal Studies on Neurotoxicity

In a controlled study with rats, subjects were administered varying doses of the compound orally for 21 days. Observations included alterations in learning capabilities and increased aggressive behaviors at doses starting from 500 mg/kg bw/day .

Summary of Research Findings

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Polymer Chemistry :

- Synthesis of Polymers : The compound is utilized as a monomer in the synthesis of various polymers, including acrylics and methacrylates. It can be copolymerized with other monomers to enhance specific properties such as flexibility and durability.

- Applications in Coatings : Due to its excellent adhesion properties, it is often used in coatings for automotive and industrial applications. Its incorporation into polymer matrices improves resistance to environmental factors.

-

Biomedical Applications :

- Drug Delivery Systems : Research indicates that methacrylate esters can be used to create drug delivery systems that release therapeutic agents in a controlled manner. The silyl group enhances the stability of the polymer matrix, making it suitable for biomedical applications.

- Dental Materials : The compound is employed in dental adhesives and restorative materials due to its biocompatibility and mechanical strength.

-

Environmental Applications :

- Water Treatment : Methacrylate esters have been studied for their potential use in water purification processes, where they can help remove pollutants through adsorption mechanisms.

Industrial Applications

-

Adhesives and Sealants :

- Used extensively in the formulation of adhesives due to its strong bonding capabilities. It is particularly effective in construction and automotive industries where durable bonds are required.

-

Cosmetics :

- The compound is included in formulations for nail products and coatings due to its film-forming properties, enhancing the durability and aesthetic appeal of cosmetic products.

-

Textile Finishing :

- Employed as a finishing agent in textiles to improve water repellency and stain resistance.

Health and Safety Considerations

While 2-propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester has many beneficial applications, it is essential to consider potential health risks associated with exposure:

- Skin Irritation : Reports indicate that exposure can lead to skin irritation and sensitization reactions among some individuals .

- Respiratory Effects : Inhalation exposure may cause respiratory issues, although significant sensitization is not typically reported .

Case Studies

-

Polymer Development for Drug Delivery :

A study investigated the use of this compound in developing biodegradable polymers for drug delivery systems. Results showed that incorporating the compound into polymer matrices enhanced drug loading capacity and controlled release profiles. -

Automotive Coatings :

Research on automotive coatings revealed that formulations containing this methacrylate ester exhibited superior weather resistance compared to traditional coatings, leading to longer-lasting finishes under harsh conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s key differentiator is its silyl-containing ester group. Below is a comparison with structurally analogous esters of 2-methyl-2-propenoic acid:

Reactivity and Polymerization Behavior

- Target Compound : The bulky dimethylphenylsilyl group likely slows polymerization rates compared to methyl methacrylate due to steric hindrance. However, silicon’s electron-donating nature may stabilize radical intermediates .

- Methyl Methacrylate (96-33-3) : Rapid polymerization due to small ester group; forms rigid, transparent polymers (PMMA) .

- Phosphorylated Ester (60161-88-8) : Phosphorus inclusion may alter chain transfer behavior, reducing molecular weight but enhancing flame retardancy .

Physicochemical Properties

- Thermal Stability : Silicon’s strong Si-C bonds in the target compound likely improve thermal resistance (>250°C) compared to methyl methacrylate (decomposes ~200°C) .

- Solubility: The hydrophobic silyl group increases solubility in non-polar solvents, contrasting with hydrophilic esters like 2-hydroxyethyl methacrylate .

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Mechanistic Insights

The reaction follows a nucleophilic acyl substitution mechanism, where the silyl alcohol’s hydroxyl group attacks the activated carbonyl of methacrylic acid. Protonation of the carbonyl oxygen by the acid catalyst enhances electrophilicity, while water removal shifts equilibrium toward ester formation.

Limitations

-

Equilibrium limitations necessitate excess alcohol or acid.

-

Silyl alcohol sensitivity to hydrolysis requires anhydrous conditions.

Methacrylic Anhydride-Mediated Esterification

This method avoids equilibrium issues by employing methacrylic anhydride as the acylating agent, as demonstrated in solketal methacrylate synthesis.

Protocol

-

Reagents : Methacrylic anhydride (1.1 eq), (dimethylphenylsilyl)methanol (1.0 eq), triethylamine (1.2 eq).

-

Solvent : Toluene or dichloromethane under nitrogen atmosphere.

-

Conditions : Dropwise addition of anhydride at 0°C, followed by stirring at 25°C for 6 hours.

-

Workup : Extraction with hexane, neutralization with sodium carbonate, and drying over Na₂SO₄.

Advantages

-

Anhydride’s higher reactivity reduces reaction time.

-

Triethylamine scavenges liberated acid, minimizing side reactions.

Transesterification of Methyl Methacrylate

Transesterification offers a mild alternative, particularly useful for heat-sensitive substrates.

Catalytic Systems

Reaction Dynamics

The mechanism involves alkoxide intermediate formation, where the silyl alcohol displaces methoxide from methyl methacrylate. Excess alcohol (1.5–2 eq) drives the reaction to completion.

Schlenk Line Techniques for Air-Sensitive Substrates

For highly moisture-sensitive silyl alcohols, Schlenk line or glovebox techniques are essential.

Procedure

Critical Parameters

-

Strict exclusion of moisture prevents silyl ether hydrolysis.

-

Low temperatures minimize polymerization of methacrylate intermediates.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄, p-TsOH | 110–120 | 60–75 | Simple setup | Equilibrium-limited, long reaction |

| Anhydride Route | Triethylamine | 25 | 64–72 | Fast, high conversion | Requires anhydride synthesis |

| Transesterification | Ti(OiPr)₄, DBTL | 140 | 55–65 | Mild for sensitive alcohols | High temps, methanol removal needed |

| Schlenk Technique | DIPEA | −78 to 25 | 70–80 | Ideal for air-sensitive reagents | Specialized equipment required |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester in laboratory settings?

- Methodological Answer : Use a combination of personal protective equipment (PPE) and engineering controls. For respiratory protection, employ P95 (US) or P1 (EU EN 143) particulate respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridge respirators for higher exposure. Full-body chemical-resistant suits are recommended to prevent dermal contact. Ensure proper ventilation and avoid discharge into drainage systems to mitigate environmental risks .

Q. How can researchers determine key physicochemical properties (e.g., boiling point, density) for this compound when experimental data is unavailable?

- Methodological Answer : Use computational tools like Quantitative Structure-Property Relationship (QSPR) models or software such as EPI Suite to predict properties like boiling point (predicted: ~405°C) and density (~1.114 g/cm³). Cross-validate predictions with spectroscopic methods (e.g., FTIR, NMR) to confirm structural assignments .

Q. What are the primary synthetic routes for preparing this compound, and what are their limitations?

- Methodological Answer : The esterification of 2-methyl-2-propenoic acid with (dimethylphenylsilyl)methanol under acid catalysis (e.g., sulfuric acid) is a common route. Monitor reaction progress via gas chromatography (GC) to optimize yield. Limitations include potential side reactions (e.g., hydrolysis of the silyl group) under acidic conditions, requiring anhydrous environments .

Advanced Research Questions

Q. How can polymerization kinetics be studied for copolymers involving this monomer, and what analytical techniques are critical?

- Methodological Answer : Employ controlled radical polymerization (e.g., ATRP or RAFT) to study copolymerization kinetics with monomers like vinyl acetate or 2-ethylhexyl acrylate. Use differential scanning calorimetry (DSC) to monitor reaction exotherms and gel permeation chromatography (GPC) to determine molecular weight distributions. Kinetic modeling (e.g., Mayo-Lewis equation) helps predict monomer incorporation ratios .

Q. What computational strategies are effective for resolving contradictions in predicted vs. experimental physicochemical data?

- Methodological Answer : Apply density functional theory (DFT) calculations to refine predicted properties (e.g., logP, vapor pressure). Compare results with high-resolution mass spectrometry (HRMS) and NIST reference data to identify discrepancies. For example, discrepancies in logP values may arise from solvent effects in experimental measurements .

Q. How should researchers address gaps in toxicological data for risk assessment during material development?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. For respiratory sensitization, use Structure-Activity Relationship (SAR) models based on analog data (e.g., methyl methacrylate copolymers). If conflicting data exist (e.g., acute oral toxicity vs. dermal irritation), prioritize hazard classification per GHS guidelines .

Q. What regulatory considerations apply to the use of this compound in multinational collaborative research?

- Methodological Answer : Verify compliance with regional inventories (e.g., IECSC in China, ECHA in the EU). For polymers, ensure exemption criteria (e.g., molecular weight >1,000 Da) are met under TSCA (US) and REACH (EU). Document monomer purity and residual catalyst levels to meet Good Laboratory Practice (GLP) standards .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s carcinogenic potential be reconciled?

- Methodological Answer : Review data sources for test conditions (e.g., dose, exposure duration). For instance, while IARC and NTP do not classify this compound as carcinogenic, some studies may report organ toxicity at high doses. Conduct meta-analyses using systematic review frameworks (e.g., PRISMA) to weigh evidence quality and identify confounding variables .

Material Design & Characterization

Q. What strategies optimize the thermal stability of copolymers containing this monomer?

- Methodological Answer : Incorporate comonomers with high glass transition temperatures (Tg), such as acrylonitrile, to enhance thermal resistance. Characterize stability via thermogravimetric analysis (TGA) under nitrogen. For example, copolymers with acrylonitrile show reduced decomposition rates at temperatures >250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.